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molecular formula C7H5ClF3N B1456966 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine CAS No. 945971-02-8

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

Cat. No. B1456966
M. Wt: 195.57 g/mol
InChI Key: DRJRPUZFEGEAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998956B2

Procedure details

To a solution of diisopropylamine (1.42 mL) in tetrahydrofuran (15 mL) was added dropwise 1.6 M n-butyl lithium-n-hexane solution (6.37 mL) cooled in a dry ice-acetone bath under argon atmosphere, and the mixture was stirred at the same temperature for 20 minutes. Thereto was added dropwise a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.81 g) in tetrahydrofuran (5 mL), and the mixture was stirred for 2 hours. To the reaction mixture was added methyl iodide (0.69 mL), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with water and extracted with diethylether. The organic layer was washed successively with 0.5N HCl, water, an aqueous saturated sodium hydrogencarbonate solution and bribe, dried over sodium sulfate and concentrated in vacuo. The resultant residue was purified by column chromatography on silica gel (Solvent; n-hexane→n-hexane/ethyl acetate=90/10) to give 2-chloro-3-methyl-6-(trifluoromethyl)pyridine (0.90 g) as a yellow powder.
Quantity
1.42 mL
Type
reactant
Reaction Step One
Name
n-butyl lithium-n-hexane
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.CCCCCC.C([Li])CCC.[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([C:26]([F:29])([F:28])[F:27])[N:21]=1.CI>O1CCCC1.O>[Cl:19][C:20]1[C:25]([CH3:1])=[CH:24][CH:23]=[C:22]([C:26]([F:27])([F:28])[F:29])[N:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.42 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
n-butyl lithium-n-hexane
Quantity
6.37 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.81 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.69 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice-acetone bath under argon atmosphere
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
WASH
Type
WASH
Details
The organic layer was washed successively with 0.5N HCl, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium hydrogencarbonate solution and bribe, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography on silica gel (Solvent; n-hexane→n-hexane/ethyl acetate=90/10)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC(=CC=C1C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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